molecular formula C11H13N3O2 B15227580 8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid

8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B15227580
M. Wt: 219.24 g/mol
InChI Key: HXKNUWRSIUFZKF-UHFFFAOYSA-N
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Description

8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-b]pyridazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-b]pyridazine: A closely related compound with similar structural features.

    8-Isopropylimidazo[1,2-b]pyridazine: Another related compound with variations in the substitution pattern.

Uniqueness

8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl and carboxylic acid groups can enhance its interactions with molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-8-propan-2-ylimidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-6(2)9-8(11(15)16)4-12-14-5-7(3)13-10(9)14/h4-6H,1-3H3,(H,15,16)

InChI Key

HXKNUWRSIUFZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)O)C(C)C

Origin of Product

United States

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